molecular formula C21H23FN2O4S B14804366 2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid

2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid

Cat. No.: B14804366
M. Wt: 418.5 g/mol
InChI Key: YIQJGJUTMXKWEW-UHFFFAOYSA-N
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Description

2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a dihydroxy-lambda4-sulfanyl group, and a tetrahydropyrido[1,2-a]indole moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the fluorophenyl intermediate, followed by the introduction of the dihydroxy-lambda4-sulfanyl group. The final step involves the formation of the tetrahydropyrido[1,2-a]indole core through a series of cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The goal is to achieve high purity and consistency in the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the dihydroxy-lambda4-sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorophenyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy-lambda4-sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the fluorophenyl or indole moieties.

Scientific Research Applications

2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Its potential therapeutic properties are of interest for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid apart is its combination of a fluorophenyl group with a dihydroxy-lambda4-sulfanyl group and a tetrahydropyrido[1,2-a]indole core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23FN2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[7-[[(4-fluorophenyl)-dihydroxy-λ4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid

InChI

InChI=1S/C21H23FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15,27-28H,8,11-13H2,1H3,(H,25,26)

InChI Key

YIQJGJUTMXKWEW-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(C4=CC=C(C=C4)F)(O)O

Origin of Product

United States

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